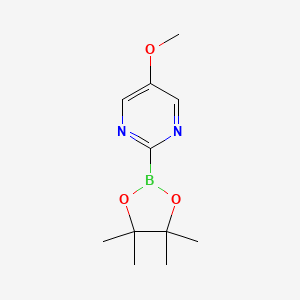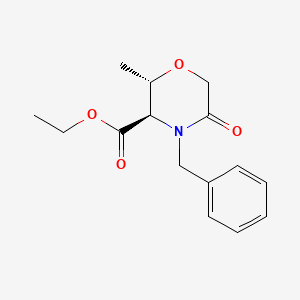
3-(1H-Imidazol-5-YL)aniline hydrochloride
Overview
Description
“3-(1H-Imidazol-5-YL)aniline hydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving imidazole-containing compounds are diverse and complex . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 195.65 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Synthesis and Drug Intermediates
3-(1H-Imidazol-5-YL)aniline hydrochloride, due to its structure, finds utility in the synthesis of various chemicals and drug intermediates. For instance, it's an intermediate for antitumor agents like nilotinib, synthesized through a series of reactions starting from 3,5-dinitro-1-trifluoromethylbenzene Yang Shijing, 2013. Similarly, chiral 3-(2′-imidazolinyl)anilines, synthesized from commercially available compounds, are used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes, which are essential in asymmetric addition reactions and could be valuable in pharmaceutical synthesis Ming-Jun Yang et al., 2011.
Fluorescent Chemosensors
Compounds with the this compound structure have been used to design fluorescent chemosensors. A study highlighted the synthesis of anthracene/pyrene derivatives integrated with 2-(2-Aminophenyl)-1H-benzimidazole, which showed high selectivity and sensitivity towards Al3+ ions. These probes are beneficial for detecting metal ions in aqueous solutions and have potential applications in environmental monitoring and biology G. J. Shree et al., 2019.
Antimicrobial Research
Compounds derived from this compound have shown promise as antimicrobial agents. For example, imidazole derivatives synthesized through specific reactions demonstrated potential antimicrobial activities, underscoring the significance of this compound in developing new antimicrobial drugs Rajkumar Mohanta & S. Sahu, 2013.
Metal Ion Detection
Some derivatives of this compound are used as probes for detecting metal ions. Notably, compounds were synthesized and demonstrated selective and sensitive detection of Fe3+ ions through UV spectrophotometry and fluorescence spectrometry. These probes are crucial for monitoring metal ions in various environmental and biological contexts Shi Yanpeng et al., 2019.
Mechanism of Action
Mode of Action
Compounds with imidazole rings are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
Imidazole derivatives are known to participate in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the compound’s bioavailability.
Action Environment
The action of 3-(1H-Imidazol-5-YL)aniline hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . This suggests that the compound’s stability, efficacy, and action could be affected by factors such as temperature and atmospheric composition.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;/h1-6H,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYXKWHSCFOXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)




![2-chloro-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3228797.png)
![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B3228802.png)
